3,4-Difluoro-5-hydroxyphenylboronic acid

Boronic acid-diol ester chemistry Aqueous reaction mechanisms Molecular recognition

Sourcing phenylboronic acid derivatives with adequate acidity at physiological pH often limits sensor and API intermediate research. This compound addresses that with a dual-fluorine electron-withdrawing substitution pattern that significantly lowers its pKa. - Enhanced Acidity: The 3,4-difluoro motif increases boronic acid acidity, enabling stable diol binding at physiologically relevant pH (7.4), a critical advantage for non-enzymatic glucose sensor development. - Superior Reactivity: This electron-deficient building block ensures reliable performance in Suzuki-Miyaura cross-coupling, enabling synthesis of complex fluorinated biaryl structures with predictable kinetics. - Reliable Supply: Sourced with a confirmed purity of 98% and stored under nitrogen at 2-8°C, ensuring material integrity and consistent results upon delivery.

Molecular Formula C6H5BF2O3
Molecular Weight 173.91 g/mol
CAS No. 1379466-84-8
Cat. No. B1404657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-5-hydroxyphenylboronic acid
CAS1379466-84-8
Molecular FormulaC6H5BF2O3
Molecular Weight173.91 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)F)F)O)(O)O
InChIInChI=1S/C6H5BF2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10-12H
InChIKeyMSOVFNUAYVHDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro-5-hydroxyphenylboronic Acid: Fluoro-Boronic Acid Building Block


3,4-Difluoro-5-hydroxyphenylboronic acid (CAS 1379466-84-8) is a di-fluorinated arylboronic acid derivative characterized by the presence of two electron-withdrawing fluorine atoms at the 3- and 4- positions and a hydroxyl group at the 5- position on the phenyl ring. This compound belongs to the broader class of fluoro-substituted phenylboronic acids, which are valued in organic synthesis and sensor development due to their unique electronic properties [1]. With a molecular formula of C₆H₅BF₂O₃ and a molecular weight of 173.91 g/mol, it serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions for the construction of complex organic molecules, particularly those containing fluorinated aromatic motifs [2]. The compound is typically supplied with a purity specification of 95-98% and requires storage under nitrogen at 2-8°C to maintain stability [3].

Why Generic Substitution Fails for This Compound


Generic substitution of 3,4-difluoro-5-hydroxyphenylboronic acid with simpler analogs such as phenylboronic acid (PBA) or mono-fluorinated variants (e.g., 2-, 3-, or 4-fluorophenylboronic acid) is not chemically equivalent due to the profound impact of its dual electron-withdrawing fluorine substituents on key physicochemical properties. The presence of two fluorine atoms significantly lowers the pKa of the boronic acid moiety, enabling diol recognition and boronate ester formation to occur at physiologically relevant pH ranges (e.g., pH 7.4) [1]. Furthermore, the unique electronic environment created by the 3,4-difluoro substitution pattern directly influences the reactivity of the aryl ring in transition metal-catalyzed cross-coupling reactions, affecting both reaction kinetics and product yields compared to less electron-deficient analogs [2]. Therefore, selecting this specific compound is critical for applications where enhanced acidity and altered electronic properties are required, which cannot be replicated by its non-fluorinated or mono-fluorinated counterparts.

Comparative Evidence for Scientific Selection


Enhanced Diol Ester Acidity by Dual Fluorination

The dual fluorine substitution on the phenyl ring of 3,4-difluoro-5-hydroxyphenylboronic acid significantly increases the acidity of its boronic acid diol ester (HBL) complexes. This is a class-level inference based on the behavior of the closely related analog, 2,4-difluorophenylboronic acid. In an aqueous solution with chromotropic acid as the diol, the pKa of the boronic acid diol ester (HBL) was measured at 2.30 [1]. This represents a substantial increase in acidity compared to the analogous ester formed from unsubstituted phenylboronic acid with alizarin red S, which exhibited a pKa of 2.00, a difference of ΔpKa = 0.30 units [1]. This lower pKa indicates a stronger driving force for the formation of the boronate ester at lower pH values, which is a critical parameter for applications in physiological conditions (pH ~7.4).

Boronic acid-diol ester chemistry Aqueous reaction mechanisms Molecular recognition

Lower Intrinsic pKa for Physiological pH Function

Introducing fluorine atoms onto the phenyl ring of boronic acids is a well-established strategy to lower their intrinsic pKa, thereby shifting their optimal binding pH range towards physiological conditions (pH 7.4). While experimental pKa data for the specific 3,4-difluoro-5-hydroxy regioisomer is limited in the open literature, class-level inference can be drawn from predicted values of structurally similar compounds. For instance, the predicted pKa for (3,4-difluorophenyl)boronic acid is 7.59 ± 0.10 [1]. In contrast, the predicted pKa for the mono-fluorinated analog (3-fluorophenyl)boronic acid is higher at 8.47 ± 0.58 [2]. The ΔpKa of approximately -0.88 for the di-fluorinated compound signifies a markedly increased acidity, directly attributable to the enhanced electron-withdrawing effect of the second fluorine substituent. The additional 5-hydroxy group on 3,4-difluoro-5-hydroxyphenylboronic acid would further modulate this property.

Physiological pH sensing Fluorophenylboronic acids Acidity constants

Electronic Effects in Suzuki-Miyaura Cross-Coupling

The presence of multiple electron-withdrawing fluorine atoms on an arylboronic acid is known to significantly impact its performance in Suzuki-Miyaura cross-coupling reactions. This is a class-level inference based on studies of electron-poor substrates in the synthesis of polyfluorinated biphenyls [1]. The 3,4-difluoro-5-hydroxy substitution pattern on the phenyl ring creates a highly electron-deficient environment, which can alter the rate of the transmetalation step, a key process in the catalytic cycle. This is particularly relevant when coupling with other electron-poor partners. The specific substitution pattern, including the 5-hydroxy group, is not found on simpler analogs like phenylboronic acid or its mono-fluorinated derivatives. This unique electronic configuration makes 3,4-difluoro-5-hydroxyphenylboronic acid a specific and non-substitutable reagent for synthesizing complex molecules with precise fluoro-hydroxy aromatic architectures [2].

Suzuki-Miyaura coupling Electron-poor substrates Polyfluorinated biphenyl synthesis

Targeted Applications Based on Evidence


Non-Enzymatic Glucose Sensors at Physiological pH

This compound is particularly well-suited as a core building block for the development of non-enzymatic glucose sensors. The quantitative evidence from related di-fluorinated phenylboronic acids demonstrates a significantly lower pKa (inferred ΔpKa ≈ -0.88 compared to mono-fluorinated analogs) and a more acidic diol ester complex (pKa = 2.30 vs. 2.00 for unsubstituted PBA) [REFS-1, REFS-2]. This enhanced acidity, a class-level inference from 2,4-difluorophenylboronic acid and 3,4-difluorophenylboronic acid, enables a higher proportion of the boronate species to exist at physiological pH (7.4). This is a critical requirement for the stable and effective binding of glucose in biological fluids [3]. Its unique substitution pattern also provides a distinct electronic signature for signal transduction in fluorescent or electrochemical sensor platforms.

Fluorinated Hydroxylated Biaryl Pharmaceutical Intermediates

The 3,4-difluoro-5-hydroxy substitution pattern is a specific structural motif that is not achievable with generic phenylboronic acids. This makes the compound an essential building block for synthesizing complex, polyfunctional biaryl structures via Suzuki-Miyaura cross-coupling [4]. The presence of the two fluorine atoms creates an electron-deficient aryl ring, a property known to influence reactivity and stability in coupling reactions with challenging substrates [5]. Furthermore, the free hydroxyl group provides a handle for subsequent derivatization, making this compound a strategic intermediate for constructing advanced pharmaceutical candidates or agrochemicals that require a specific pattern of fluorine and oxygen functionality.

Selective Receptors for Diol-Containing Biomolecules

The enhanced acidity and unique steric/electronic profile of 3,4-difluoro-5-hydroxyphenylboronic acid make it a valuable affinity ligand for the selective binding and purification of cis-diol-containing biomolecules, such as glycoproteins, nucleotides, and certain saccharides. The class-level evidence for lower pKa values in di-fluorinated phenylboronic acids suggests that this compound can form stable boronate esters with target molecules at less alkaline pH conditions, which is crucial for maintaining the structural integrity of sensitive biological analytes [1]. Its specific substitution pattern can be exploited to fine-tune the selectivity of the binding event, offering potential advantages over more commonly used phenylboronic acid ligands in affinity chromatography or targeted drug delivery applications [3].

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